2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- 2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-
Brand Name: Vulcanchem
CAS No.: 105522-85-8
VCID: VC16266338
InChI: InChI=1S/C15H13NO5S/c1-8-10(7-11(17)18)22-14(12(8)15(20)21)16-13(19)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21)
SMILES:
Molecular Formula: C15H13NO5S
Molecular Weight: 319.3 g/mol

2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-

CAS No.: 105522-85-8

Cat. No.: VC16266338

Molecular Formula: C15H13NO5S

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl- - 105522-85-8

Specification

CAS No. 105522-85-8
Molecular Formula C15H13NO5S
Molecular Weight 319.3 g/mol
IUPAC Name 2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C15H13NO5S/c1-8-10(7-11(17)18)22-14(12(8)15(20)21)16-13(19)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21)
Standard InChI Key HYGZYOLPBRGOMB-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)CC(=O)O

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

The compound is identified by the IUPAC name 2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid and has the molecular formula C₁₅H₁₃NO₅S (molecular weight: 319.3 g/mol). Its structure features:

  • A thiophene ring substituted with a methyl group at position 3.

  • A benzamido group at position 5.

  • Carboxylic acid and acetic acid moieties at positions 4 and 2, respectively.

Table 1: Key Structural Features

FeaturePositionFunctional Group Role
Thiophene ringCoreAromatic scaffold
Methyl group3Hydrophobic modification
Benzamido group5Hydrogen bonding/recognition
Carboxylic acid4Acidity/solubility modulation
Acetic acid2Chelation/reactivity

The presence of multiple functional groups suggests versatility in chemical reactivity and biological interactions.

StepReagents/ConditionsYield Optimization Strategies
AcylationAcetyl chloride, AlCl₃Solvent polarity adjustment
MethylationCH₃I, K₂CO₃Temperature control (0–25°C)
AmidationBenzoyl chloride, DCCCatalytic DMAP
CarboxylationKMnO₄, H₂O/NaOHpH stabilization

Biological Activity and Mechanisms (Inferred from Analogs)

Table 3: Anticancer Activity of Selected Thiophene Derivatives

CompoundIC₅₀ (μM)Target ProteinSelectivity Index
Derivative 11 5.28TGFβ2/VEGFR233
Doxorubicin (Ref)0.45DNA intercalation4.7

The benzamido and carboxylic acid groups in the target compound may enhance binding affinity to similar oncogenic targets.

Enzyme Inhibition

Thiophene-based amides and thioureas are potent inhibitors of carbonic anhydrases (CAs), which regulate pH in pathological conditions. Key findings include:

  • Sulfonamide-substituted amides inhibit hCA II, hCA IX, and hCA XII with IC₅₀ values as low as 0.17 μM .

  • Molecular docking reveals hydrogen bonding between thiophene carbonyl groups and CA active-site residues .

Physicochemical Properties and Drug-Likeness

Predicted ADME Profile

Using the Lipinski’s Rule of Five:

  • Molecular weight: 319.3 g/mol (≤500).

  • H-bond donors: 3 (≤5).

  • H-bond acceptors: 7 (≤10).

  • LogP (estimated): ~2.1 (≤5).

The compound likely exhibits favorable oral bioavailability.

Table 4: Comparative ADME Properties of Thiophene Derivatives

ParameterTarget CompoundDerivative 11 Derivative 9
Molecular Weight319.3458.3342.4
LogP2.13.82.5
H-bond Donors322

Future Research Directions

  • Synthetic Optimization:

    • Develop scalable routes using continuous flow reactors to improve yield and purity.

  • Biological Screening:

    • Evaluate inhibitory activity against CA isoforms and cancer cell lines.

  • Structural Modifications:

    • Explore substitutions at the methyl and benzamido groups to enhance selectivity.

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